

Audience: Researchers, scientists, and drug development professionals.

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Compound of Interest

Compound Name: *Guaiactamine*

Cat. No.: *B097164*

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Introduction

Guaiactamine, also known as Guaifenesin Related Compound A or 2-(2-methoxyphenoxy)propane-1,3-diol, is a known impurity of Guaifenesin, a widely used expectorant. The quantification of impurities in active pharmaceutical ingredients (APIs) and finished drug products is a critical aspect of quality control in the pharmaceutical industry to ensure the safety and efficacy of the medication. This document provides a detailed application note and a robust protocol for the quantification of **Guaiactamine** in the presence of Guaifenesin using a stability-indicating Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) method. The method described is based on established and validated procedures for the analysis of Guaifenesin and its related compounds.^{[1][2][3]}

Principle

The chromatographic separation is achieved on a C18 stationary phase. A gradient elution with a mobile phase consisting of a phosphate buffer and an organic modifier allows for the effective separation of Guaifenesin and its impurities. The method utilizes UV detection for the quantification of **Guaiactamine**. The stability-indicating nature of the method ensures that the quantification of **Guaiactamine** is accurate even in the presence of degradation products.^{[1][2][4]}

Data Presentation

Table 1: HPLC Method Parameters

Parameter	Value
Column	Waters Symmetry C18 (150 mm x 4.6 mm, 5 μ m)
Mobile Phase A	0.02 M Potassium Dihydrogen Phosphate (KH ₂ PO ₄), pH 3.2 : Methanol (90:10 v/v)
Mobile Phase B	0.02 M Potassium Dihydrogen Phosphate (KH ₂ PO ₄), pH 3.2 : Methanol (10:90 v/v)
Flow Rate	0.8 mL/min
Injection Volume	10 μ L
Column Temperature	25°C
Detection Wavelength	273 nm
Run Time	75 minutes

Table 2: Gradient Elution Program

Time (minutes)	% Mobile Phase B
0.01	15
15.0	5
20.0	30
30.0	50
60.0	85
65.0	15
75.0	15

Table 3: System Suitability Requirements

Parameter	Acceptance Criteria
Tailing Factor (for Guaifenesin peak)	≤ 2.0
Theoretical Plates (for Guaifenesin peak)	≥ 2000
Resolution (between Guaifenesin and Guaiactamine)	≥ 2.0
% RSD for replicate injections	$\leq 2.0\%$

Experimental Protocols

Preparation of Solutions

a) Mobile Phase A (0.02 M KH_2PO_4 , pH 3.2 : Methanol (90:10 v/v))

- Weigh 2.72 g of Potassium Dihydrogen Phosphate (KH_2PO_4) and dissolve it in 1000 mL of HPLC grade water.
- Adjust the pH of the solution to 3.2 using dilute phosphoric acid.
- Mix 900 mL of the buffer with 100 mL of HPLC grade methanol.
- Filter the mobile phase through a 0.45 μm membrane filter and degas.

b) Mobile Phase B (0.02 M KH_2PO_4 , pH 3.2 : Methanol (10:90 v/v))

- Prepare the 0.02 M KH_2PO_4 buffer and adjust the pH to 3.2 as described for Mobile Phase A.
- Mix 100 mL of the buffer with 900 mL of HPLC grade methanol.
- Filter the mobile phase through a 0.45 μm membrane filter and degas.

c) Standard Stock Solution of **Guaiactamine** (e.g., 100 $\mu\text{g/mL}$)

- Accurately weigh about 10 mg of **Guaiactamine** reference standard.
- Transfer it to a 100 mL volumetric flask.

- Dissolve and dilute to volume with the diluent (Mobile Phase A is a suitable diluent).

d) Standard Solution for Analysis (e.g., 1 µg/mL)

- Pipette 1 mL of the **Guaiactamine** standard stock solution into a 100 mL volumetric flask.
- Dilute to volume with the diluent.

e) Sample Preparation

- Accurately weigh a quantity of the sample (e.g., Guaifenesin drug substance or powdered tablets) equivalent to about 100 mg of Guaifenesin.
- Transfer to a 100 mL volumetric flask.
- Add about 70 mL of diluent and sonicate for 15 minutes to dissolve.
- Allow the solution to cool to room temperature and dilute to volume with the diluent.
- Filter the solution through a 0.45 µm syringe filter before injection.

Chromatographic Procedure

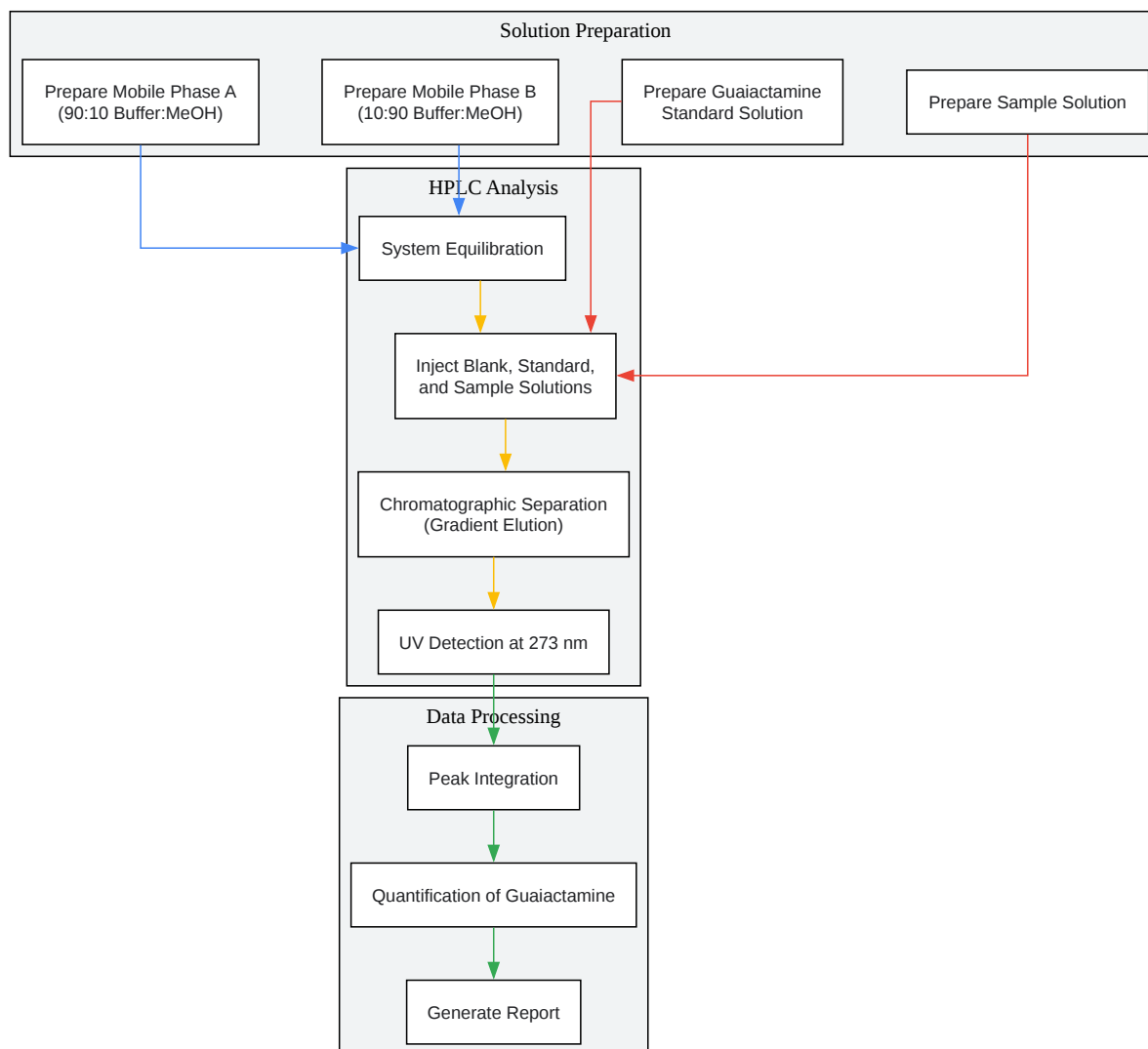
- Equilibrate the HPLC system with the initial mobile phase composition (15% B) for at least 30 minutes or until a stable baseline is achieved.
- Inject a blank (diluent) to ensure that there are no interfering peaks.
- Inject the standard solution multiple times (e.g., n=5) to check for system suitability.
- Inject the sample solution.
- Identify the **Guaiactamine** peak in the sample chromatogram by comparing its retention time with that of the standard.
- Calculate the concentration of **Guaiactamine** in the sample using the peak area response.

Calculation

The concentration of **Guaiactamine** in the sample can be calculated using the following formula:

The amount of **Guaiactamine** as a percentage of the active ingredient can then be calculated based on the initial sample weight.

Mandatory Visualization



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Caption: HPLC workflow for **Guaiactamine** quantification.

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